

# Spectroscopic Profile of 6-Oxo-piperidine-2-carboxylic acid: A Technical Guide

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## Compound of Interest

Compound Name: 6-Oxo-piperidine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Oxo-piperidine-2-carboxylic acid** (also known as 6-oxo-pipecolic acid), a molecule of interest in metabolic studies and as a chiral intermediate in drug synthesis.<sup>[1]</sup> This document outlines its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, supported by detailed experimental protocols.

## Core Spectroscopic Data

The spectroscopic data for **6-Oxo-piperidine-2-carboxylic acid** is summarized below. Due to the limited availability of published experimental spectra, theoretical predictions based on the molecule's structure are included for NMR and IR spectroscopy.

## Mass Spectrometry Data

Mass spectrometry is a key technique for the identification and quantification of **6-Oxo-piperidine-2-carboxylic acid**. The molecule has a molecular formula of  $C_6H_9NO_3$  and a molecular weight of 143.14 g/mol.<sup>[2]</sup>

Technique	Ionization Mode	Mass Transition (m/z)	Reference
LC-MS/MS	ESI Positive	144.2 → 98.1	[3]
GC-MS	EI	170.0, 171.0, 154.0, 244.0, 287.0	[2]

## Predicted <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of **6-Oxo-piperidine-2-carboxylic acid** is predicted to show distinct signals for the protons on the piperidine ring and the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the amide and carboxylic acid groups.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
H2	4.0 - 4.2	Doublet of Doublets (dd)	J = 8, 4
H3 (axial)	1.8 - 2.0	Multiplet (m)	-
H3 (equatorial)	2.1 - 2.3	Multiplet (m)	-
H4	1.9 - 2.1	Multiplet (m)	-
H5	2.3 - 2.5	Multiplet (m)	-
NH	7.5 - 8.5	Broad Singlet (br s)	-
COOH	10.0 - 13.0	Broad Singlet (br s)	-

## Predicted <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum will reflect the different chemical environments of the six carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C2	55 - 60
C3	20 - 25
C4	25 - 30
C5	30 - 35
C6	170 - 175
COOH	175 - 180

## Predicted Infrared (IR) Spectral Data

The IR spectrum of **6-Oxo-piperidine-2-carboxylic acid** is expected to show characteristic absorption bands for the functional groups present.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Carboxylic Acid)	Stretching	3300 - 2500	Broad, Strong
N-H (Amide)	Stretching	3300 - 3100	Medium
C-H (Aliphatic)	Stretching	3000 - 2850	Medium
C=O (Carboxylic Acid)	Stretching	1760 - 1700	Strong
C=O (Amide)	Stretching	1680 - 1630	Strong
C-N	Stretching	1400 - 1000	Medium

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **6-Oxo-piperidine-2-carboxylic acid** are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **6-Oxo-piperidine-2-carboxylic acid** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$ ,  $\text{D}_2\text{O}$ , or MeOD) in a 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Use a standard pulse program for a one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
  - Apply an appropriate number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

A standard procedure for acquiring the IR spectrum of solid **6-Oxo-piperidine-2-carboxylic acid** is the KBr pellet method:

- Sample Preparation:

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Spectrum Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Acquire the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Perform an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (LC-MS/MS)

The following protocol is based on methods for the quantitative analysis of **6-Oxo-piperidine-2-carboxylic acid** in biological samples.<sup>[3][4]</sup>

- Sample Preparation:
  - For biological fluids, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated **6-Oxo-piperidine-2-carboxylic acid**).
  - Vortex the mixture and centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new vial for analysis.
- Chromatographic Separation:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
- Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometric Detection:
  - Mass Spectrometer: A triple quadrupole mass spectrometer.
  - Ionization Source: Electrospray ionization (ESI) in positive ion mode.
  - Detection Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transition: Monitor the transition of the precursor ion  $[M+H]^+$  at  $m/z$  144.2 to a product ion at  $m/z$  98.1.[\[3\]](#)
- Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Visualized Workflows and Pathways

### General Synthesis Workflow

The synthesis of **6-Oxo-piperidine-2-carboxylic acid** can be achieved through the cyclization of a suitable precursor like  $\alpha$ -aminoadipic acid. The following diagram illustrates a general synthetic workflow.

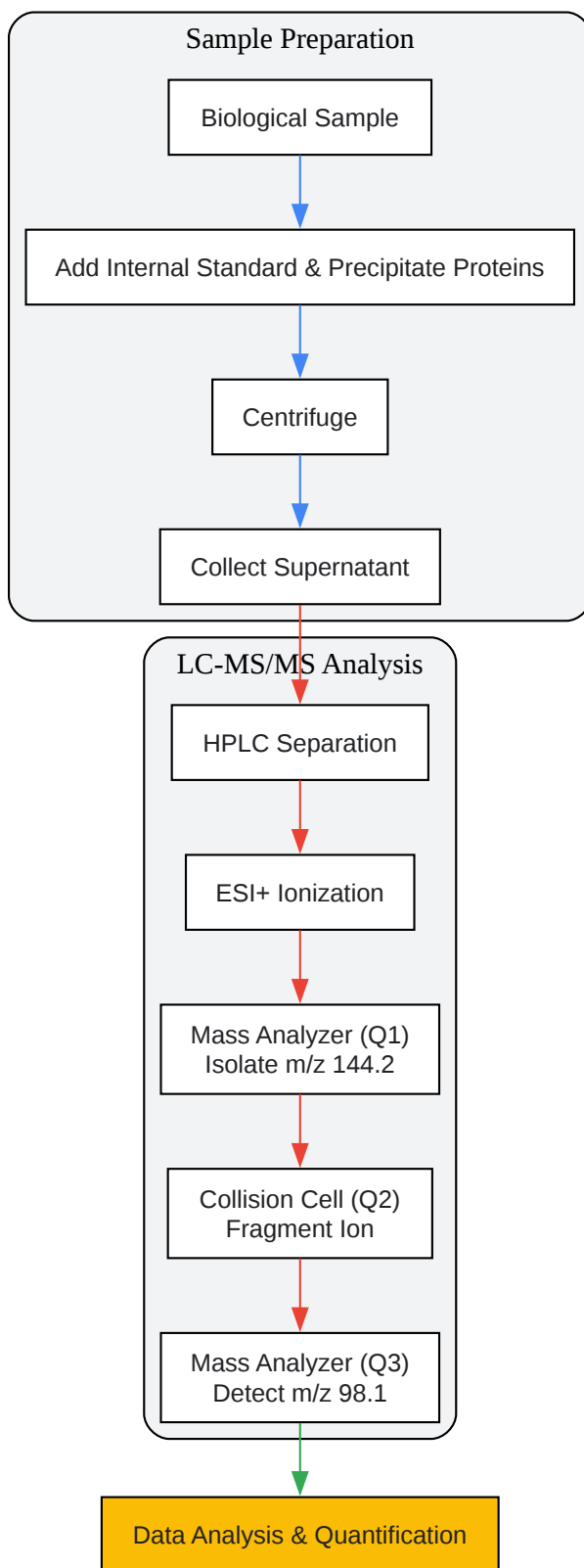


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Caption: General synthetic pathway for **6-Oxo-piperidine-2-carboxylic acid**.

## LC-MS/MS Experimental Workflow

The following diagram outlines the key steps in the quantitative analysis of **6-Oxo-piperidine-2-carboxylic acid** using LC-MS/MS.



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Caption: Workflow for the LC-MS/MS analysis of **6-Oxo-piperidine-2-carboxylic acid**.



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